Etoricoxib D4
CAS No.:
Cat. No.: VC0196410
Molecular Formula: C18H15ClN2O2S
Molecular Weight: 362.9 g/mol
Purity: 0.98
* For research use only. Not for human or veterinary use.

Molecular Formula | C18H15ClN2O2S |
---|---|
Molecular Weight | 362.9 g/mol |
IUPAC Name | 5-chloro-2-(6-methylpyridin-3-yl)-3-(2,3,5,6-tetradeuterio-4-methylsulfonylphenyl)pyridine |
Standard InChI | InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i5D,6D,7D,8D |
Standard InChI Key | MNJVRJDLRVPLFE-KDWZCNHSSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C)[2H])[2H])S(=O)(=O)C)[2H] |
SMILES | CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
Canonical SMILES | CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |
Appearance | Light yellow to yellow Solid |
Chemical Properties and Characteristics
Molecular Identity and Structure
Etoricoxib D4 is identified by its Chemical Abstracts Service (CAS) number 1131345-14-6 . The compound has a molecular formula of C18H11D4ClN2O2S and a molecular weight of 362.87 g/mol . The canonical SMILES notation reflects its complex structure:
ClC(C=N1)=CC(C2=C([2H])C([2H])=C(S(C)(=O)=O)C([2H])=C2[2H])=C1C3=CN=C(C)C=C3
The "D4" designation indicates that four hydrogen atoms in the original etoricoxib molecule have been replaced with deuterium atoms, which are stable isotopes of hydrogen containing one neutron and one proton. This strategic deuteration potentially affects certain pharmacokinetic properties without significantly altering the compound's pharmacodynamic profile.
Physical and Chemical Characteristics
Etoricoxib D4 demonstrates specific solubility characteristics that are important for laboratory handling and experimental design. The compound exhibits high solubility in dimethyl sulfoxide (DMSO), with reported solubility of 100 mg/mL (275.58 mM), though ultrasonic treatment may be necessary to achieve complete dissolution .
Table 1: Physical and Chemical Properties of Etoricoxib D4
Property | Value | Source |
---|---|---|
Molecular Formula | C18H11D4ClN2O2S | |
Molecular Weight | 362.87 g/mol | |
CAS Number | 1131345-14-6 | |
Solubility in DMSO | 100 mg/mL (275.58 mM) | |
Recommended Storage | -20°C |
Mechanism of Action
Selective COX-2 Inhibition
Etoricoxib D4, like its parent compound, acts through selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins from arachidonic acid. This selectivity is a defining characteristic of the compound, with the parent etoricoxib demonstrating approximately 106-fold selectivity for COX-2 over COX-1 in human whole blood assays, with reported IC50 values of 1.1 μM for COX-2 and 116 μM for COX-1 .
The selective inhibition of COX-2 represents a targeted therapeutic approach aimed at reducing inflammation and pain while minimizing the gastrointestinal and platelet-related side effects associated with non-selective COX inhibition. This is particularly important as COX-1 plays a protective role in maintaining gastric mucosal integrity and normal platelet function.
Biochemical Pathways
The primary biochemical pathway affected by Etoricoxib D4 is the prostanoid biosynthesis pathway. By selectively inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), which serves as a precursor for various inflammatory mediators. This mechanism results in the reduction of prostaglandin synthesis at sites of inflammation, thereby decreasing the inflammatory response and associated pain.
The competitive binding to COX-2 effectively blocks the access of arachidonic acid to the catalytic site of the enzyme, inhibiting the production of prostaglandins that mediate inflammation, pain, and fever. This targeted approach forms the basis for the compound's potential therapeutic applications in various inflammatory conditions.
Pharmacokinetics and Metabolism
Metabolism and Elimination
Etoricoxib undergoes metabolism primarily via the cytochrome P450 (CYP) 3A4 isoenzyme, with additional contributions from CYP2C9, CYP2D6, CYP1A2, and CYP2C19. The elimination half-life of etoricoxib is approximately 20 hours in healthy subjects, enabling once-daily dosing regimens.
The deuteration in Etoricoxib D4 may potentially influence these metabolic pathways, as carbon-deuterium bonds are typically stronger than carbon-hydrogen bonds, potentially resulting in altered metabolic rates for reactions involving these bonds. This "kinetic isotope effect" represents one of the primary rationales for deuteration in pharmaceutical research.
Table 2: Pharmacokinetic Properties of Etoricoxib (Parent Compound)
Parameter | Value | Source |
---|---|---|
Bioavailability | 100% (oral administration) | |
Half-life | Approximately 20 hours | |
Metabolism | Primarily CYP3A4 isoenzyme | |
Protein Binding | Extensive, primarily to plasma albumin | |
Volume of Distribution | 120 L in humans |
Research Applications and Significance
Analytical and Research Tools
Etoricoxib D4's primary value lies in its application as a research tool in scientific investigations. The deuterium labeling creates a compound with distinct mass spectrometric properties, making it particularly useful as an internal standard for quantitative analysis of etoricoxib in biological samples. This application enables precise measurement and tracking of the parent compound in complex matrices, enhancing the accuracy and reliability of analytical methods.
In metabolism studies, deuterated compounds serve as valuable tools for elucidating metabolic pathways and identifying metabolites. The selective incorporation of deuterium atoms can help track specific metabolic transformations and provide insights into the mechanisms of drug metabolism.
Treatment Group | ACR20 Responder Rate | Source |
---|---|---|
Placebo | 41% | |
Etoricoxib 90 mg once daily | 59% | |
Naproxen 500 mg twice daily | 58% |
Comparison with Similar Compounds
Relative to Other COX-2 Inhibitors
Etoricoxib D4 belongs to a class of selective COX-2 inhibitors that includes several compounds with similar mechanisms of action but varying degrees of selectivity and pharmacokinetic profiles. These include rofecoxib, valdecoxib, celecoxib, nimesulide, etodolac, and meloxicam.
The unique feature of Etoricoxib D4 among these compounds is its deuterium labeling, which distinguishes it from other COX-2 inhibitors and potentially enhances its stability and metabolic profile. This characteristic makes it particularly valuable in research applications, especially those focused on drug metabolism and pharmacokinetics.
Advantages of Deuteration
The incorporation of deuterium atoms potentially confers several advantages, particularly in research contexts. These include:
-
Enhanced metabolic stability due to the stronger carbon-deuterium bonds
-
Distinct mass spectrometric properties, facilitating analytical applications
-
Potential for altered pharmacokinetic profiles compared to the parent compound
-
Value as tracers in metabolism studies
These properties make deuterated compounds like Etoricoxib D4 valuable tools in pharmaceutical research and development.
Table 4: Comparison of Etoricoxib with Similar COX-2 Inhibitors
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume